molecular formula C16H14N2S B7514040 2-(2-phenylethyl)-1H-quinazoline-4-thione

2-(2-phenylethyl)-1H-quinazoline-4-thione

Cat. No. B7514040
M. Wt: 266.4 g/mol
InChI Key: YDRWPFBTCIVDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenylethyl)-1H-quinazoline-4-thione, also known as PEQ, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 2-(2-phenylethyl)-1H-quinazoline-4-thione is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has been found to inhibit the activity of various enzymes involved in DNA replication and repair, as well as the activation of various signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-1H-quinazoline-4-thione has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, it has been found to modulate the expression of various genes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-phenylethyl)-1H-quinazoline-4-thione in lab experiments is its high potency and selectivity towards cancer cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(2-phenylethyl)-1H-quinazoline-4-thione is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-(2-phenylethyl)-1H-quinazoline-4-thione, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of 2-(2-phenylethyl)-1H-quinazoline-4-thione to better understand its effects on cancer cells.
3. Evaluation of the pharmacokinetics and toxicology of 2-(2-phenylethyl)-1H-quinazoline-4-thione in animal models to assess its safety and efficacy.
4. Development of 2-(2-phenylethyl)-1H-quinazoline-4-thione-based drug delivery systems to improve its bioavailability and therapeutic efficacy.
5. Investigation of the potential use of 2-(2-phenylethyl)-1H-quinazoline-4-thione in combination with other anticancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-(2-phenylethyl)-1H-quinazoline-4-thione, or 2-(2-phenylethyl)-1H-quinazoline-4-thione, is a promising compound with potential therapeutic applications in cancer treatment, antiviral, and antimicrobial fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a safe and effective therapeutic agent.

Synthesis Methods

2-(2-phenylethyl)-1H-quinazoline-4-thione can be synthesized using various methods, including the reaction of 2-phenylethylamine with isothiocyanates, or the reaction of 2-phenylethylamine with 2-chloro-1,3-benzothiazole followed by treatment with sodium sulfide. The purity and yield of the synthesized compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

2-(2-phenylethyl)-1H-quinazoline-4-thione has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. It has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(2-phenylethyl)-1H-quinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRWPFBTCIVDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=S)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenylethyl)-1H-quinazoline-4-thione

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